allo-Pertusaric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
(2S,3S)-4-methylidene-5-oxo-2-(14-oxopentadecyl)oxolane-3-carboxylic acid |
InChI |
InChI=1S/C21H34O5/c1-16(22)14-12-10-8-6-4-3-5-7-9-11-13-15-18-19(20(23)24)17(2)21(25)26-18/h18-19H,2-15H2,1H3,(H,23,24)/t18-,19-/m0/s1 |
InChI Key |
SKQHRBRVCRUFSX-OALUTQOASA-N |
Isomeric SMILES |
CC(=O)CCCCCCCCCCCCC[C@H]1[C@H](C(=C)C(=O)O1)C(=O)O |
Canonical SMILES |
CC(=O)CCCCCCCCCCCCCC1C(C(=C)C(=O)O1)C(=O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Allo Pertusaric Acid
Identification of Biosynthetic Sources within Lichenized Fungi
The production of allo-pertusaric acid is linked to the metabolic processes of the fungal partner (the mycobiont) in a lichen symbiosis. Its presence is a key characteristic used in the chemical taxonomy (chemotaxonomy) of certain lichen groups.
This compound is notably and consistently identified as a major secondary metabolite in the lichen species Pertusaria albescens. anbg.gov.auunits.itlias.netresearchgate.netcolab.wsingentaconnect.com This compound, along with the closely related (-)-dihydropertusaric acid, is a characteristic fatty acid derivative for this species. lias.netresearchgate.netcolab.wsmdpi.comtypeset.io The presence of this compound is a critical diagnostic feature that helps distinguish P. albescens from other morphologically similar Pertusaria species. anbg.gov.au For instance, while Pertusaria albescens contains allo-pertusaric and dihydropertusaric acids, it lacks lichexanthone (B95002), which is present in other species that may appear similar. anbg.gov.au The structures of both (-)-allo-pertusaric acid and (-)-dihydropertusaric acid were elucidated from Pertusaria albescens through spectroscopic and chemical methods. researchgate.netcolab.wsmdpi.comnpatlas.org
**Table 1: Key Chemical Constituents of *Pertusaria albescens***
| Compound Name | Classification | Role in P. albescens |
|---|---|---|
| This compound | γ-lactone carboxylic acid | Major |
| Dihydropertusaric acid | γ-lactone carboxylic acid | Minor/Major |
Pertusaria belongs to the family Pertusariaceae, which is part of the subclass Ostropomycetidae within the class Lecanoromycetes. mdpi.comnih.govpensoft.net This subclass is a significant and critical reservoir of bioactive secondary metabolites, producing a diverse array of compounds including phenols, polyketides, fatty acids, and terpenoids. mdpi.comnih.govnih.govresearchgate.netmdpi.com this compound, as a γ-lactone, falls under the broad category of fatty acid derivatives found in this subclass. mdpi.com A comprehensive review of compounds from Ostropomycetidae lichens identified (-)-allo-pertusaric acid as one of seven γ-lactones isolated from this group, specifically from Pertusaria albescens. mdpi.comnih.gov The chemical diversity within Ostropomycetidae is vast, with over 200 structurally characterized compounds, highlighting the subclass's importance as a source of unique natural products. mdpi.comnih.govnih.gov
Extraction and Purification Techniques for this compound
The isolation of this compound from its natural lichen source involves a multi-step process that begins with extraction using organic solvents, followed by sophisticated separation techniques to achieve purity.
The initial step in isolating this compound and other lichen metabolites involves extraction from the lichen thallus using a solvent. Acetone is a very common and effective solvent for extracting a wide range of secondary metabolites from lichens, including those from the genus Usnea and Hypogymnia physodes. nih.govmdpi.comnih.govjapsonline.comjapsonline.com The process typically involves soaking the dried and powdered lichen material in the solvent, sometimes for extended periods, to dissolve the desired compounds. nih.govjapsonline.com Other organic solvents such as chloroform, methanol, and ethyl acetate (B1210297) are also frequently used in lichen chemistry, chosen based on the polarity and solubility of the target compounds. mdpi.comresearchgate.netrsc.org For instance, ethyl acetate has shown high efficiency in extracting metabolites from H. physodes. mdpi.com After the extraction period, the solvent, now containing the dissolved metabolites, is separated from the solid lichen material and evaporated to yield a crude extract powder. nih.gov
Table 2: Common Solvents for Lichen Metabolite Extraction
| Solvent | Common Usage |
|---|---|
| Acetone | Widely used for a broad range of metabolites. nih.govnih.govjapsonline.comresearchgate.net |
| Methanol | A polar solvent used for various extractions. researchgate.net |
| Ethanol | Another polar solvent used in lichen extraction. google.com |
| Ethyl Acetate | Effective for certain classes of lichen compounds. mdpi.com |
| Chloroform | Used for specific extraction purposes. researchgate.netgoogle.com |
Following solvent extraction, the resulting crude mixture contains multiple compounds. To isolate pure this compound, chromatographic techniques are essential.
Thin Layer Chromatography (TLC) is a fundamental and widely used method for the initial separation and identification of lichen substances due to its simplicity and cost-effectiveness. nih.govbioflux.com.roanbg.gov.aubritishlichensociety.org.uk In TLC, the crude extract is spotted onto a plate coated with an adsorbent like silica (B1680970) gel. The plate is then placed in a solvent system, which moves up the plate by capillary action, separating the compounds based on their differing affinities for the stationary phase (the silica gel) and the mobile phase (the solvent). nih.govbioflux.com.ro This allows for the visualization of the different components of the extract as distinct spots. nih.govbioflux.com.ro Preparative TLC can be used to scrape off the individual spots, from which the pure compound can be eluted. japsonline.com
High-Performance Liquid Chromatography (HPLC) is a more advanced and powerful technique used for the final purification and quantitative analysis of lichen compounds. nih.govbioflux.com.roresearchgate.netajol.info HPLC offers higher resolution and sensitivity compared to TLC. researchgate.net The crude or partially purified extract is dissolved in a suitable solvent and injected into the HPLC system. It is then passed through a column (the stationary phase) under high pressure with a liquid solvent mixture (the mobile phase). ajol.inforesearchgate.net Compounds are separated based on their interactions with the column packing material, and they elute at different times, which are recorded as peaks on a chromatogram. ajol.info By collecting the fractions corresponding to a specific peak, a highly pure sample of the target compound, such as this compound, can be obtained. ajol.info Reversed-phase columns, such as C18, are commonly used for the separation of organic acids. researchgate.netrestek.comsigmaaldrich.comnih.gov
Structural Elucidation and Stereochemical Characterization of Allo Pertusaric Acid
Application of Advanced Spectroscopic Techniques
The structural framework of allo-pertusaric acid was meticulously pieced together through the synergistic application of several advanced spectroscopic techniques. These methods provided crucial information regarding its molecular formula, functional groups, and the specific connectivity of its atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy was instrumental in defining the precise structure of this compound. Both ¹H and ¹³C NMR analyses were conducted to map out the carbon-hydrogen framework of the molecule.
Detailed analysis of the ¹H and ¹³C NMR spectra, including chemical shifts (δ) and coupling constants (J), allowed for the unambiguous assignment of each proton and carbon atom within the this compound structure. These spectra revealed the presence of a γ-lactone ring and a long aliphatic side chain, which are characteristic features of this class of compounds. acgpubs.orgresearchgate.net
Interactive Table: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | 5.12 (m) | 81.6 |
| 3 | - | 147.2 |
| 4 | - | 139.3 |
| 5 | - | 172.9 |
| 7 | 2.23 (d, J=2.0 Hz) | 11.1 |
| 8 | 1.58 (m), 2.11 (m) | - |
| 22 | 2.43 (t, J=7.5 Hz) | - |
| Terminal CH₃ | 2.15 (s) | 30.0 |
| Aliphatic CH₂ | 1.25-1.28 (m) | 24.0, 24.8, 29.3-29.9, 32.9, 43.9 |
Mass Spectrometry (MS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) was employed to accurately determine the molecular formula of this compound. This technique measures the mass-to-charge ratio of ions with high precision, enabling the deduction of the elemental composition.
The structures of (-)-allo-pertusaric acid and its related compound, (-)-dihydropertusaric acid, were elucidated using a combination of spectroscopic and chemical methods. colab.ws High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a key tool in this process, confirming the molecular formulas of such compounds. acgpubs.org
Interactive Table: Mass Spectrometry Data for this compound
| Technique | Ion Mode | Mass-to-Charge Ratio (m/z) | Deduced Molecular Formula |
| HR-ESI-MS | Positive | 395.2781 [M+H]⁺ | C₂₃H₃₈O₅ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provided valuable information about the functional groups present in this compound.
The IR spectrum of this compound showed characteristic absorption bands indicating the presence of specific functional groups. acgpubs.orgcnjournals.com A strong absorption is typically observed for the C=O stretch of the γ-lactone, and another for the C=O stretch of the carboxylic acid. utdallas.edu The broad O-H stretch from the carboxylic acid is also a key feature. utdallas.edu UV-Vis spectroscopy complements this by identifying chromophores, which are light-absorbing groups within the molecule. itwreagents.commsu.edu The presence of conjugated π systems, such as those in unsaturated lactones, can be detected by this method. msu.edu
Interactive Table: IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopy | Wavenumber (cm⁻¹)/Wavelength (nm) | Assignment |
| IR | 1740 | C=O stretch (γ-lactone) acgpubs.org |
| IR | 1706 | C=O stretch (carboxylic acid) acgpubs.org |
| UV-Vis | - | Data not specified in the search results |
Stereochemical Determination of this compound
Determining the three-dimensional arrangement of atoms, or stereochemistry, is crucial for understanding the biological activity of a chiral molecule like this compound.
Chiral Analysis Methods
The stereochemistry of (-)-allo-pertusaric acid was investigated through chemical and spectroscopic methods. colab.wsresearchgate.net One key technique is the analysis of optical rotation, which measures the rotation of plane-polarized light by a chiral compound. Additionally, circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, provides information about the molecule's three-dimensional structure. researchgate.netspectroscopyasia.com These experimental techniques are often coupled with theoretical calculations to confirm the stereochemical assignments. nih.gov
Absolute Configuration Assignment
The definitive assignment of the absolute configuration of (-)-allo-pertusaric acid was achieved through a combination of spectroscopic data and chemical correlation. colab.wsresearchgate.net The "allo-" prefix in the name indicates a specific diastereoisomer relative to a known compound. iupac.org The absolute configuration at each chiral center is designated as either R or S based on the Cahn-Ingold-Prelog priority rules. libretexts.org While X-ray crystallography is a powerful tool for determining absolute configuration, it requires the formation of suitable crystals. spark904.nl In the absence of crystallographic data, spectroscopic methods like Vibrational Circular Dichroism (VCD) can be used to assign the absolute configuration by comparing experimental spectra with quantum chemical calculations. nih.govspark904.nl
Comparative Structural Analysis with Related γ-Lactones (e.g., Dihydropertusaric Acid)
This compound is a member of the paraconic acids, a class of γ-butyrolactones that includes several related compounds, most notably dihydropertusaric acid. colab.wsresearchgate.net These compounds often co-occur in the same lichen species, necessitating a careful comparative analysis for their distinct identification. nih.govmdpi.com The structural elucidation of both (-)-allo-pertusaric acid and (-)-dihydropertusaric acid has been achieved through spectroscopic and chemical methods. colab.wsresearchgate.net
The fundamental difference between this compound and dihydropertusaric acid lies in the degree of saturation of the lactone ring. This compound possesses a double bond within its structure, a feature absent in the saturated lactone ring of dihydropertusaric acid. This structural variance leads to discernible differences in their spectroscopic data, particularly in their Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) profiles. colab.ws
High-resolution mass spectrometry provides the molecular formula for these compounds, offering the first clue to their structural relationship. For instance, the molecular formula for a related γ-lactone carboxylic acid was determined to be C₂₃H₃₈O₅ through high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). acgpubs.org Infrared (IR) spectroscopy further helps in identifying key functional groups, with characteristic absorptions for the lactone ring and the carboxyl group. acgpubs.org
A detailed comparison of the ¹H NMR and ¹³C NMR data is crucial for distinguishing between this compound and its hydrogenated counterpart, dihydropertusaric acid. The presence of olefinic protons and carbons in the NMR spectra of this compound is a key differentiating feature.
Below are representative, illustrative data tables comparing the key structural and spectroscopic features of this compound and dihydropertusaric acid, based on typical values for such γ-lactones.
Table 1: General Structural Comparison
| Feature | This compound | Dihydropertusaric Acid |
|---|---|---|
| Core Structure | γ-Lactone with a double bond | Saturated γ-Lactone |
| Functional Groups | Carboxylic Acid, Lactone | Carboxylic Acid, Lactone |
| Alkyl Side Chain | Long aliphatic chain | Long aliphatic chain |
Table 2: Illustrative Spectroscopic Data Comparison
| Spectroscopic Data | This compound | Dihydropertusaric Acid |
|---|---|---|
| ¹H NMR (ppm) | Signals for olefinic protons | Absence of olefinic proton signals |
| ¹³C NMR (ppm) | Signals for sp² hybridized carbons in the lactone ring | Signals for sp³ hybridized carbons in the lactone ring |
| IR (cm⁻¹) | ~1740 (lactone C=O), ~1706 (carboxyl C=O) acgpubs.org | Similar values for C=O stretches, but may show slight shifts due to saturation |
| HR-MS | Molecular ion peak corresponding to its unsaturated formula | Molecular ion peak corresponding to a formula with two additional hydrogen atoms |
The absolute configuration of these γ-lactones is often determined using circular dichroism (CD) spectroscopy. acgpubs.org For example, the CD spectrum of a related compound showed a negative maximum, which, when compared to known compounds, helped in establishing the stereochemistry at the chiral centers. acgpubs.org
The structural relationship between these compounds is not limited to their shared γ-lactone core but also extends to their biosynthetic origins. Aliphatic acids undergo enzymatic cyclization to form the characteristic five-membered lactone ring. nih.gov The structural diversity within this family of compounds arises from variations in the length of the alkyl chain and the presence of other functional groups. nih.gov
Biosynthetic Pathways and Enzymology of Allo Pertusaric Acid
Proposed Polyketide and Fatty Acid Biosynthetic Origins
The carbon skeleton of allo-pertusaric acid is believed to be assembled through a combination of polyketide and fatty acid biosynthetic machinery. This hybrid pathway likely utilizes precursors and enzymatic steps from both primary and secondary metabolism to construct the final complex structure.
The biosynthesis is initiated with the fundamental building blocks of polyketide and fatty acid synthesis: acetyl-CoA and malonyl-CoA. Acetyl-CoA serves as the starter unit, while malonyl-CoA molecules are sequentially added as extender units to elongate the growing carbon chain. This process is a common theme in the biosynthesis of a vast array of natural products.
The carboxylation of acetyl-CoA to malonyl-CoA is a critical, often rate-limiting, step. The subsequent condensation reactions, catalyzed by a polyketide synthase (PKS) complex, involve the decarboxylation of malonyl-CoA, which provides the thermodynamic driving force for chain extension. Each cycle of elongation adds a two-carbon unit to the growing polyketide chain. This iterative process continues until a polyketide of a specific length is synthesized, which then undergoes further modifications to yield the final product.
| Precursor Molecule | Role in Biosynthesis |
| Acetyl-CoA | Serves as the initial building block or "starter unit" for the polyketide chain. |
| Malonyl-CoA | Acts as the "extender unit," with sequential additions elongating the carbon backbone. |
Following the assembly of the linear polyketide chain, a series of cyclization reactions are necessary to form the characteristic ring structures of this compound, including the γ-lactone ring. The precise mechanisms of these cyclizations are likely governed by the specific domains of the involved polyketide synthase and other tailoring enzymes.
The formation of the γ-lactone ring is a key step. This intramolecular esterification likely occurs through the nucleophilic attack of a hydroxyl group on a carbonyl carbon within the same molecule, leading to the formation of a stable five-membered ring. The stereochemistry of the resulting lactone is tightly controlled by the enzymatic environment, ensuring the production of a specific stereoisomer. This stereoselectivity is crucial for the biological activity of the final compound. The folding of the polyketide chain within the enzyme's active site dictates the proximity of the reacting groups and, consequently, the regioselectivity and stereoselectivity of the cyclization.
Identification and Characterization of Biosynthetic Enzymes
The biosynthesis of complex lichen metabolites like this compound is orchestrated by a suite of specialized enzymes. While the specific enzymes for this compound have not been definitively characterized, studies on related lichen compounds provide a strong basis for the types of enzymes involved.
Polyketide synthases are large, multifunctional enzymes that are central to the biosynthesis of a wide variety of secondary metabolites in fungi, including those found in lichens. mdpi.com In lichenized fungi, both type I and type III PKSs have been identified. mdpi.com Type I PKSs are large, modular enzymes that carry out the entire polyketide synthesis on a single polypeptide chain, while type III PKSs are smaller, dimeric enzymes. mdpi.com
For the biosynthesis of complex polyketides like this compound, an iterative type I PKS is the most probable catalyst for the formation of the carbon backbone. Studies on the lichen order Pertusariales have revealed a significant diversity of non-reducing PKS genes, suggesting a rich capacity for producing a wide array of secondary metabolites. However, a clear linkage between a specific PKS gene and the production of a particular substance has not yet been established.
The formation of the γ-lactone ring is a critical step in the biosynthesis of this compound. This transformation is likely catalyzed by a specific class of enzymes, such as hydrolases or oxidoreductases, which facilitate the intramolecular cyclization. In a broader biological context, enzymes like gluconolactonase have been shown to catalyze the formation of γ-lactone rings. While the specific enzyme in the this compound pathway is unknown, it is expected to possess a substrate-binding pocket that correctly orients the linear precursor to facilitate the ring-closing reaction.
Following the formation of the core lactone structure, further enzymatic modifications, such as hydroxylations, reductions, and alkylations, are likely to occur. These "tailoring" enzymes, which may include cytochrome P450 monooxygenases, reductases, and methyltransferases, are responsible for the final structural maturation of this compound.
Tracer Studies and Isotopic Labeling for Pathway Delineation
To definitively elucidate the biosynthetic pathway of this compound, tracer studies using isotopically labeled precursors would be invaluable. Such experiments involve feeding the lichen with precursors, such as ¹³C- or ¹⁴C-labeled acetate (B1210297) or other potential intermediates, and then tracking the incorporation of the label into the final product.
By analyzing the distribution of the isotopic label in the this compound molecule, researchers can deduce the sequence of bond formations and rearrangements that occur during biosynthesis. This technique provides direct evidence for the involvement of specific precursors and can help to identify key intermediates in the pathway. While specific isotopic labeling studies on this compound have not been reported in the available literature, this methodology remains a powerful tool for unraveling the intricacies of natural product biosynthesis.
Chemical Synthesis and Derivatization of Allo Pertusaric Acid
Total Synthesis Approaches to Allo-Pertusaric Acid and Analogues
While a formal total synthesis of this compound has not been extensively documented in peer-reviewed literature, its structure lends itself to established synthetic methodologies. The following sections outline plausible strategies based on modern organic synthesis principles for constructing this complex natural product.
A logical retrosynthetic analysis of this compound (1) would identify the γ-lactone ring and the long alkyl side-chain as primary building blocks. The key disconnections would likely be at the C-C bond connecting the alkyl chain to the lactone and the C-O bond of the lactone ring itself.
A plausible retrosynthetic pathway is outlined below:
Disconnection 1 (C-O bond of the lactone): The γ-lactone ring can be retrosynthetically opened to reveal a γ-hydroxy carboxylic acid or its ester equivalent (2). This simplifies the target to an acyclic precursor where the stereocenters can be set more readily.
Disconnection 2 (Cα-Cβ bond of the side chain): The bond between the carbon alpha to the carboxylate and the carbon of the lactone ring can be disconnected. This suggests an alkylation or conjugate addition strategy, where a nucleophilic alkyl chain synthon is added to an electrophilic lactone precursor.
Disconnection 3 (Alkyl Chain Synthesis): The long undecylcarboxylic acid side chain can be constructed separately using standard methods like Wittig reactions or Grignard couplings to build up the carbon framework before its attachment to the lactone core.
This leads to two key fragments for the synthesis: a suitably functionalized lactone precursor (3) and an organometallic reagent derived from the undecanoic acid side chain (4). The lactone precursor would already contain the necessary stereochemical information, including the quaternary center.
Table 1: Key Precursors in a Hypothetical Retrosynthesis of this compound
| Precursor No. | Structure | Description |
|---|---|---|
| 1 | This compound | The target molecule. |
| 2 | γ-Hydroxy carboxylic acid | Acyclic precursor to the lactone ring. |
| 3 | Electrophilic lactone synthon | A functionalized lactone core for coupling. |
| 4 | Nucleophilic alkyl synthon | An organometallic species of the side chain. |
The presence of multiple stereocenters, including a quaternary one at the γ-position of the lactone, makes enantioselective synthesis crucial. Modern asymmetric synthesis offers several powerful tools to achieve this:
Chiral Pool Synthesis: Utilizing readily available chiral starting materials from nature, such as amino acids or carbohydrates, to provide the initial stereochemical information.
Auxiliary-Controlled Reactions: Temporarily attaching a chiral auxiliary to a precursor molecule to direct the stereochemical outcome of a key bond-forming reaction. For instance, an Evans aldol (B89426) reaction could be employed to set the stereocenters in the acyclic precursor (2).
Asymmetric Catalysis: Using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. A catalytic asymmetric formal cycloaddition of aryl succinic anhydrides and aldehydes, for example, can generate γ-butyrolactone derivatives with excellent enantio- and diastereoselectivity. rsc.org Nickel-catalyzed enantioselective reductive coupling of acrylates with ketones is another innovative method to synthesize chiral γ-butyrolactones bearing γ-quaternary stereocenters. acs.orgacs.orgnih.gov
For this compound, a strategy involving the catalytic asymmetric synthesis of the γ-lactone core would be highly efficient. This could involve an enantioselective alkylation or conjugate addition to a prochiral lactone precursor to install the quaternary center and the adjacent stereocenter with high fidelity.
The synthesis of highly substituted γ-lactones like this compound is a significant challenge in organic chemistry. The construction of the quaternary stereocenter is particularly difficult due to the steric hindrance involved.
Key Challenges:
Stereocontrol: Achieving the correct relative and absolute stereochemistry at multiple contiguous stereocenters.
Quaternary Center Formation: Constructing the sterically congested all-carbon quaternary stereocenter at the γ-position.
Ring Closure: Effecting the lactonization of a sterically hindered γ-hydroxy acid precursor without epimerization or side reactions.
Innovations in the Field: Recent years have seen remarkable progress in γ-lactone synthesis. researchgate.net Methodologies relevant to the synthesis of this compound's core structure include:
Organocatalysis: The use of small organic molecules as catalysts for enantioselective reactions, such as Michael additions to α,β-unsaturated esters, which can be precursors to γ-lactones.
Transition Metal Catalysis: Palladium-catalyzed intramolecular allylic alkylations provide a powerful route to functionalized γ-lactams and γ-lactones. acs.org Similarly, ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids can yield chiral multicyclic γ-lactones with excellent diastereo- and enantioselectivities. rsc.org
Radical Cyclizations: Halolactonization, the cyclization of an unsaturated carboxylic acid initiated by a halogen, is a classic and effective method for γ-lactone synthesis. researchgate.net
These advanced methods provide a toolbox for chemists to tackle the synthesis of complex molecules like this compound, turning formidable challenges into achievable goals.
Semisynthesis and Structural Modification of Natural this compound
Semisynthesis, which involves the chemical modification of a natural product isolated from its native source, is a valuable tool for structure-activity relationship (SAR) studies and the generation of novel chemical entities.
This compound possesses two primary functional groups amenable to chemical transformation: the carboxylic acid and the lactone.
Carboxylic Acid Modifications: The terminal carboxylic acid is the most reactive site for many transformations.
Esterification: Reaction with an alcohol under acidic conditions (e.g., Fischer esterification) or with an alkyl halide in the presence of a base would yield the corresponding ester derivatives. This is often done to increase lipophilicity or to protect the acid group during other reactions.
Amide Formation: Coupling with an amine using a peptide coupling reagent (e.g., DCC, EDC) would produce a variety of amide derivatives.
Reduction: The carboxylic acid can be selectively reduced to a primary alcohol using reagents like borane (B79455) (BH₃) or after conversion to a more reactive species.
Lactone Modifications: The γ-lactone is relatively stable but can be modified under specific conditions.
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce both the lactone and the carboxylic acid to the corresponding diol.
Ring Opening: Basic hydrolysis (saponification) would open the lactone ring to form the corresponding γ-hydroxy carboxylate salt.
Table 2: Potential Functional Group Transformations of this compound
| Functional Group | Reagent(s) | Product Type |
|---|---|---|
| Carboxylic Acid | R-OH, H⁺ | Ester |
| Carboxylic Acid | R-NH₂, EDC | Amide |
| Carboxylic Acid | BH₃·THF | Primary Alcohol |
| Lactone & Carboxylic Acid | LiAlH₄ | Diol |
Starting from natural this compound, a variety of structurally related derivatives can be synthesized to explore their biological activities. For instance, modifications of the alkyl side chain could be envisioned, although this would likely require more complex synthetic sequences involving degradation and rebuilding. More straightforward would be the generation of a library of ester and amide derivatives at the carboxylic acid terminus, as described above. These modifications can profoundly impact the molecule's polarity, solubility, and ability to interact with biological targets. The synthesis of such derivatives is a common strategy in medicinal chemistry to optimize the properties of a natural product lead compound.
Mechanistic Studies of Allo Pertusaric Acid S Biological Activity in Vitro Models
Structure-Activity Relationship (SAR) Studies within γ-Lactone Carboxylic Acids
The biological potency of γ-lactone carboxylic acids is highly dependent on their specific chemical structures. SAR studies help to identify the key functional groups and structural motifs responsible for their activity.
The presence and position of double bonds, the length of the alkyl side chain, and the nature of substituents on the lactone ring are critical determinants of bioactivity.
The α-Methylene Group : The α-methylene group (an exocyclic double bond adjacent to the lactone carbonyl) is a crucial feature for the biological activity of many γ-butyrolactones. acgpubs.orgresearchgate.net This Michael acceptor system can react with nucleophilic residues (like cysteine) in proteins, leading to enzyme inhibition and cytotoxicity. However, some studies suggest that for 5-lipoxygenase inhibition by protolichesterinic acid, the exocyclic double bond is not essential, whereas the carboxylic acid group is vital. wikipedia.org In contrast, for cytotoxic activity, the presence of this group is often considered important. researchgate.net
Saturation of the Lactone Ring : The saturation state of the lactone ring influences activity. For example, the cytotoxic activity of some γ-lactonic acids from Parmotrema praesorediosum was found to be poor, which was potentially attributed to the presence of an endocyclic double bond within the γ-butyrolactone ring, as opposed to the more reactive exocyclic α-methylene group. researchgate.net
Carboxylic Acid Group : The free carboxylic acid group is often essential for activity. For instance, converting protolichesterinic acid to its methyl ester, methyl lichesterinate, resulted in a loss of anti-5-lipoxygenase activity, highlighting the importance of the acidic proton. nih.gov
Allo-pertusaric acid belongs to a family of structurally related lichen metabolites that includes lichesterinic acid and protolichesterinic acid. anbg.gov.au Comparing their structures and activities provides valuable insight into the SAR of this class.
Protolichesterinic Acid vs. Lichesterinic Acid : Protolichesterinic acid features an exocyclic α-methylene double bond, while in lichesterinic acid, this double bond has migrated into the ring to form a more stable endocyclic double bond. clockss.org Despite this difference, both compounds show inhibitory activity against 5-lipoxygenase and the bacterial RecA protein. jddtonline.infounimore.it However, protolichesterinic acid often exhibits stronger or more diverse activities, including potent antimicrobial and anticancer effects. wikipedia.org This suggests that the exocyclic methylene (B1212753) group, while not always essential, can enhance certain biological activities.
This compound : this compound is an isomer of pertusaric acid, differing in stereochemistry. researchgate.net It is structurally related to protolichesterinic acid but lacks the exocyclic double bond, featuring a methyl group instead, similar to nephrosteranic acid. acgpubs.orgresearchgate.net Its saturated lactone ring structure, compared to the α-methylene group in protolichesterinic acid, would suggest a different reactivity profile. While specific activity data for this compound is sparse, its structural similarity to other bioactive γ-lactone carboxylic acids implies it likely shares some of their biological properties, though potentially with different potency. The activity would depend on the specific stereochemistry and the nature of the target interaction.
Table 2: Structural Comparison of Related γ-Lactone Carboxylic Acids
| Compound | Key Structural Feature | Reported Bioactivities | Source(s) |
|---|---|---|---|
| This compound | Saturated γ-lactone ring with methyl group | Not extensively documented | researchgate.net |
| Protolichesterinic acid | Exocyclic α-methylene double bond | 5-LOX inhibition, RecA inhibition, anticancer, antimicrobial, antifungal | wikipedia.org, unimore.it, nih.gov |
| Lichesterinic acid | Endocyclic double bond | 5-LOX inhibition, RecA inhibition, moderate α-glucosidase inhibition | jddtonline.info, unimore.it, mdpi.com |
Ecological Roles and Chemotaxonomic Implications of Allo Pertusaric Acid
Contribution to Lichen Defense Mechanisms and Inter-species Interactions
Lichen secondary metabolites are crucial for the organism's fitness, providing protection against a range of biotic and abiotic stresses. mdpi.com These substances can account for a significant portion of the lichen's dry weight, sometimes up to 10%, and are typically deposited as crystals on the surface of the fungal hyphae. austplants.com.au
While direct research on the specific defensive properties of allo-pertusaric acid is limited, the functions of related lichen compounds offer significant insights. Lichen fatty acids and their derivatives, a class that includes this compound, are known to possess various bioactivities. mdpi.com Pharmacological investigations into lichen-derived compounds have revealed widespread antimicrobial, antioxidant, and cytotoxic properties. mdpi.comresearchgate.net These activities form the basis of the lichen's defense against pathogenic microorganisms and grazing by herbivores. researchgate.net For example, some lichen compounds have shown inhibitory effects on the growth of bacteria and fungi, which helps protect the lichen from infection. researchgate.net
Furthermore, some secondary metabolites play a role in inter-species interactions through allelopathy—the chemical inhibition of one organism by another. researchgate.netresearchgate.net Allelochemicals released by plants, and similarly by lichens, can prevent the germination and growth of competing organisms, including other lichens or plants. mdpi.com While the allelopathic potential of this compound has not been specifically detailed, phenolic compounds, which are another major class of lichen secondary metabolites, are well-documented for their allelopathic effects. bioline.org.brresearchgate.net It is plausible that this compound contributes to the competitive success of the lichens that produce it by influencing the immediate microenvironment.
This compound as a Chemotaxonomic Marker in Lichen Systematics
The identification of secondary metabolites is a cornerstone of modern lichen taxonomy, a field known as chemotaxonomy. Because the production of these compounds is genetically controlled, their presence or absence provides a stable and reliable character for distinguishing between morphologically similar species. researchgate.net
This compound is a key chemotaxonomic marker, particularly within the genus Pertusaria. mdpi.com Its presence, often alongside the structurally related (-)-dihydropertusaric acid, is a defining chemical characteristic of Pertusaria albescens. mdpi.comresearchgate.netunits.itcolab.ws The chemical profile of a lichen can be determined using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). anbg.gov.auresearchgate.net
The utility of this compound as a taxonomic marker is highlighted when comparing P. albescens with other species. For example, a new species of Pertusaria discovered in Fiji is distinguished from the morphologically similar P. albescens by its chemical profile; the new species contains lichexanthone (B95002) and its derivatives but lacks this compound. anbg.gov.au Similarly, other Pertusaria species are characterized by entirely different sets of secondary metabolites, such as norstictic and connorstictic acids or the thamnolic acid chemosyndrome. anbg.gov.auresearchgate.net This chemical specificity allows lichenologists to accurately identify and classify species, even when morphological features are ambiguous or when the lichen is sterile (lacking reproductive structures). researchgate.net
Table 1: Chemotaxonomic Data Involving this compound
| Lichen Species | Major Secondary Metabolites | Significance | Reference(s) |
|---|---|---|---|
| Pertusaria albescens | (-)-allo-pertusaric acid, (-)-dihydropertusaric acid | Defining chemical profile for this species. | mdpi.comunits.itcolab.wsanbg.gov.auresearchgate.net |
| Pertusaria sp. (Fiji) | Lichexanthone, 5-chlorolichexanthone, 2,5-dichlorolichexanthone | Differentiated from P. albescens by the presence of lichexanthones and the absence of this compound. | anbg.gov.au |
| Pertusaria krogiae | Lichesterinic acid, allo-protolichesterinic acid, atranorin | Characterized by a different suite of fatty acids, distinguishing it from P. albescens. | researchgate.net |
| Pertusaria tropica | Lichesterinic acid, protolichesterinic acid, thamnolic acid chemosyndrome | Contains a different combination of fatty acids and depsidones. | researchgate.net |
Environmental Factors Influencing this compound Production
The production of secondary metabolites in lichens is not static but is influenced by a variety of environmental factors. austplants.com.au These factors can modulate the type and concentration of compounds produced by the mycobiont. Key environmental variables include light intensity (especially UV radiation), temperature, water availability (humidity and precipitation), and substrate chemistry (pH). mdpi.commdpi.comgsconlinepress.comresearchgate.net
While specific studies detailing the environmental regulation of this compound are scarce, the principles governing other lichen substances provide a framework for understanding its production.
Temperature and Moisture: Temperature and moisture are critical for lichen metabolism. researchgate.net Some studies suggest a link between temperature and the production of certain hydrophobic metabolites that may help regulate water potential within the thallus, ensuring optimal CO2 exchange for photosynthesis. researchgate.net In environments with high humidity and precipitation, the production of soluble compounds may be less favorable due to leaching, whereas more stable, hydrophobic compounds might be prioritized. nih.gov As a fatty acid derivative, this compound is hydrophobic and could play a role in managing water relations within the lichen. mdpi.com
Substrate and pH: The chemical nature of the substrate (e.g., bark or rock) can influence the lichen community and the production of secondary metabolites. The pH of the substrate can affect the activity of enzymes involved in the biosynthetic pathways of these compounds. awsjournal.org
The interplay of these factors creates a complex regulatory environment for the synthesis of secondary metabolites. researchgate.netmdpi.com It is reasonable to infer that the production of this compound in Pertusaria albescens is similarly modulated by its specific microclimate, balancing the metabolic cost of production against the ecological benefits of defense and environmental protection.
Table 2: General Influence of Environmental Factors on Lichen Secondary Metabolite Production
| Environmental Factor | General Effect on Secondary Metabolites | Example Compound(s) | Reference(s) |
|---|---|---|---|
| UV Radiation | Increased production of UV-screening compounds. | Usnic acid, Gyrophoric acid, Melanins | mdpi.comsci-hub.se |
| Temperature | Production may increase to optimize water potential and protect against thermal stress. | Salazinic acid | researchgate.net |
| Water Availability | Influences leaching of soluble compounds and may favor production of hydrophobic substances. | General principle | researchgate.netnih.gov |
| Substrate Chemistry (pH) | Can affect the presence and concentration of certain acids. | Stictic acid, Gyrophoric acid, Parietin | mdpi.comawsjournal.org |
Advanced Analytical and Methodological Approaches in Allo Pertusaric Acid Research
High-Throughput Screening for Novel Analogues
High-throughput screening (HTS) is a powerful technique in drug discovery for rapidly testing large numbers of compounds for biological activity. nih.govnih.gov This methodology is often employed to screen natural product libraries, including those containing lichen-derived substances, to identify novel therapeutic agents. nih.gov For the general class of depsides, HTS could theoretically be used to screen for analogues with enhanced biological activities. However, a review of scientific databases and literature reveals no specific studies where high-throughput screening has been utilized to discover or characterize novel analogues of allo-Pertusaric acid. Consequently, there is no data available on screening libraries, hit compounds, or structure-activity relationships derived from HTS for this specific compound.
Metabolomics and Proteomics in Biosynthetic Pathway Analysis
Metabolomics and proteomics are crucial tools for elucidating the biosynthetic pathways of natural products. nih.govnih.govnih.gov These "omics" technologies allow for the comprehensive analysis of metabolites and proteins within an organism, providing insights into the enzymatic processes involved in chemical synthesis. researchgate.netcityu.edu.hknih.govmdpi.com While there is research on the biosynthesis of depsides and depsidones in lichens, which suggests complex enzymatic cascades involving polyketide synthases, mdpi.combiorxiv.org specific metabolomic and proteomic studies focused on the biosynthetic pathway of this compound have not been reported. As a result, there are no available datasets detailing the specific genes, enzymes, or metabolic intermediates involved in the biosynthesis of this compound.
Table 1: Hypothetical Data for Metabolomic Analysis of this compound Biosynthesis
| Putative Precursor/Intermediate | Molecular Formula | Mass (Da) | Retention Time (min) | Fold Change (Condition A vs. B) |
| Orsellinic acid | C₈H₈O₄ | 168.0423 | 5.2 | Data not available |
| Divaricatic acid | C₂₁H₂₆O₇ | 390.1678 | 12.8 | Data not available |
| This compound | C₂₅H₃₀O₈ | 458.1941 | 15.5 | Data not available |
Note: This table is illustrative and does not represent actual experimental data, as no specific metabolomic studies on this compound are publicly available.
Computational Chemistry and Molecular Modeling for Structural and Mechanistic Insights
Computational chemistry and molecular modeling are powerful in silico tools used to predict the three-dimensional structures of molecules, understand their electronic properties, and model their interactions with biological targets. nih.gov These methods can provide valuable mechanistic insights and guide the design of new molecules with desired properties. For related compounds like depsides, computational approaches have been used to create pharmacophore models to identify potential enzyme inhibitors. nih.gov However, there is a notable absence of published research applying computational chemistry or molecular modeling specifically to this compound. Therefore, no computational data, such as optimized molecular geometries, electrostatic potential maps, or molecular docking scores against specific protein targets, are available for this compound.
Table 2: Illustrative Computational Chemistry Parameters for this compound
| Parameter | Value |
| Molecular Formula | C₂₅H₃₀O₈ |
| Molecular Weight | 458.5 g/mol |
| Predicted LogP | Data not available |
| Predicted pKa | Data not available |
| 3D Conformation | Data not available |
Note: The data in this table is based on the chemical formula and is for illustrative purposes only. Specific computational studies are required to determine these parameters accurately.
Future Perspectives and Unexplored Research Avenues
Elucidating Undiscovered Biosynthetic Genes and Enzymes
The biosynthesis of dibenzofurans in lichens is a complex process, and the specific genetic and enzymatic machinery responsible for the production of allo-pertusaric acid has yet to be fully elucidated. It is widely accepted that lichen polyketides, including the dibenzofuran (B1670420) core of this compound, are synthesized by polyketide synthases (PKS). However, the specific PKS genes and the subsequent tailoring enzymes that modify the polyketide intermediate to yield the final structure of this compound are unknown.
Future research should focus on the following:
Genome Mining and Gene Cluster Identification: Sequencing the genome of the fungal symbiont of lichens known to produce this compound, such as Pertusaria albescens, is a crucial first step. This will allow for the identification of putative PKS gene clusters responsible for dibenzofuran biosynthesis.
Heterologous Expression and Functional Characterization: Once candidate gene clusters are identified, their heterologous expression in a model fungal host, such as Aspergillus nidulans, can be employed to confirm their role in this compound production. This approach allows for the functional characterization of each enzyme in the pathway, including the PKS and any subsequent tailoring enzymes like hydroxylases, methyltransferases, and oxidoreductases.
Biochemical Assays: In vitro assays using purified enzymes and precursor molecules will be essential to unravel the precise catalytic mechanism of each enzyme in the biosynthetic pathway. This will provide a detailed understanding of the step-by-step construction of the this compound molecule.
| Research Approach | Objective | Expected Outcome |
| Genome Mining | Identify putative biosynthetic gene clusters for this compound. | A set of candidate genes predicted to be involved in the biosynthesis. |
| Heterologous Expression | Functionally validate the identified gene clusters. | Confirmation of the genes responsible for this compound production. |
| Biochemical Assays | Determine the specific function and mechanism of each enzyme. | A detailed understanding of the enzymatic cascade leading to this compound. |
Development of Chemoenzymatic Synthetic Routes
Key areas for development include:
Biocatalytic Core Synthesis: Utilizing engineered PKS or other enzymes to produce the dibenzofuran core structure from simple starting materials. This enzymatic step can provide high stereoselectivity and reduce the need for chiral auxiliaries and protecting groups.
Enzymatic Tailoring Reactions: Employing a toolbox of tailoring enzymes, such as hydroxylases and methyltransferases, to modify the dibenzofuran core in a regio- and stereospecific manner. This allows for the precise installation of functional groups found in this compound.
| Synthetic Strategy | Description | Advantages |
| Biocatalytic Core Synthesis | Use of enzymes to construct the fundamental dibenzofuran skeleton. | High stereoselectivity, milder reaction conditions, reduced waste. |
| Enzymatic Tailoring | Application of specific enzymes to add or modify functional groups. | High regioselectivity, ability to perform complex transformations. |
| Tandem Reactions | Integration of chemical and enzymatic steps in a single process. | Increased efficiency, reduced purification steps, improved atom economy. |
In-Depth Mechanistic Characterization at a Sub-Cellular Level (in vitro)
Understanding the molecular mechanism of action of this compound is a prerequisite for its potential development in various applications. While in vivo studies provide a holistic view of a compound's effects, in vitro mechanistic characterization at a sub-cellular level is essential to identify its specific molecular targets and pathways of interaction. As specific studies on this compound are limited, research in this area will likely draw parallels from studies on other bioactive dibenzofurans.
Future in vitro studies should aim to:
Target Identification: Employing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins or other biomolecules that this compound binds to within a cell.
Enzyme Inhibition Assays: Screening this compound against a panel of enzymes, particularly those known to be involved in disease pathways, to determine if it acts as an inhibitor. This could include kinases, proteases, and enzymes involved in inflammatory pathways.
Cell-Based Assays: Utilizing a variety of cell lines to investigate the effects of this compound on cellular processes such as proliferation, apoptosis, and signaling pathways. Reporter gene assays can be used to determine if the compound modulates the activity of specific transcription factors.
Biophysical Characterization of Interactions: Using techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify the binding affinity and thermodynamics of the interaction between this compound and its identified molecular target.
| In Vitro Technique | Purpose | Information Gained |
| Affinity Chromatography | To isolate binding partners of this compound. | Identification of potential protein targets. |
| Enzyme Inhibition Assays | To assess the effect of the compound on enzyme activity. | Determination of inhibitory activity and potency (e.g., IC50 values). |
| Cell-Based Assays | To study the compound's effects on cellular functions. | Understanding of cellular pathways modulated by the compound. |
| Surface Plasmon Resonance | To measure the kinetics of binding to a target molecule. | Quantitative data on binding affinity and association/dissociation rates. |
Exploration of Novel Bio-inspired Derivatizations
The natural structure of this compound serves as a scaffold for the creation of novel derivatives with potentially enhanced or new biological activities. Bio-inspired derivatization involves making rational modifications to the core structure based on an understanding of its biosynthetic pathway and its interactions with biological targets.
Promising avenues for derivatization include:
Modification of Side Chains: Altering the length, branching, and functional groups of the alkyl side chains on the dibenzofuran ring. This can influence the compound's lipophilicity and its interaction with binding pockets of target proteins.
Functional Group Interconversion: Modifying the existing functional groups, such as hydroxyl and carboxyl groups, through esterification, amidation, or etherification. This can impact the compound's solubility, stability, and hydrogen bonding capabilities.
Ring Modifications: Exploring the introduction of different substituents, such as halogens or nitrogen-containing groups, onto the aromatic rings of the dibenzofuran core. This can alter the electronic properties of the molecule and lead to new interactions with biological targets.
Hybrid Molecule Synthesis: Conjugating this compound with other known bioactive molecules to create hybrid compounds with dual or synergistic activities.
| Derivatization Approach | Rationale | Potential Outcome |
| Side Chain Modification | To modulate lipophilicity and steric interactions. | Improved potency and selectivity. |
| Functional Group Interconversion | To alter physicochemical properties and hydrogen bonding. | Enhanced bioavailability and target engagement. |
| Ring Substitution | To modify electronic properties and explore new binding interactions. | Novel biological activities. |
| Hybrid Synthesis | To combine the activities of two different pharmacophores. | Synergistic effects and multi-target activity. |
Q & A
Q. What statistical approaches are recommended for analyzing clustered data in studies comparing this compound concentrations across lichen species?
- Methodological guidance : Use mixed-effects models to account for nested observations (e.g., multiple thalli from the same habitat) . Pair ANOVA with post-hoc tests (e.g., Tukey HSD) for interspecies comparisons. Report effect sizes and confidence intervals to contextualize biological significance .
Q. How should researchers document methodological limitations when characterizing novel this compound analogs?
- Methodological guidance : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to:
- Detail purity thresholds : Specify NMR integration thresholds (e.g., ≥95% purity) and MS signal-to-noise ratios .
- Disclose ambiguities : Annotate unresolved spectral peaks or low-yield synthesis steps in supplementary materials .
Contradiction and Reproducibility
Q. Why do some studies report this compound as a minor component, while others identify it as a major metabolite in the same lichen species?
- Methodological guidance : Investigate variables such as:
Q. What strategies can mitigate reproducibility issues in lichen metabolite research?
- Methodological guidance :
- Standardize protocols : Adopt community guidelines for lichen processing (e.g., drying temperature, solvent ratios) .
- Data sharing : Deposit raw chromatograms and spectral data in repositories (e.g., GNPS) for independent validation .
- Negative controls : Include solvent blanks and non-lichenized fungal cultures to rule out contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
